molecular formula C25H23Cl2N7O2 B11696626 6-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-N-methyl-N'-phenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-N-methyl-N'-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11696626
M. Wt: 524.4 g/mol
InChI Key: IDQYAEUZZYMURL-IPPBACCNSA-N
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Description

6-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-N-methyl-N’-phenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a hydrazinyl group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-N-methyl-N’-phenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced through a reaction with hydrazine derivatives.

    Attachment of Aromatic Substituents: The aromatic substituents, including the 2,4-dichlorobenzyl and methoxybenzylidene groups, are attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene group.

    Reduction: Reduction reactions can occur at the hydrazinyl group, leading to the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the methoxybenzylidene group.

    Reduction Products: Amines derived from the hydrazinyl group.

    Substitution Products: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. It has shown promise in preliminary studies as an anticancer agent due to its ability to inhibit certain cellular pathways.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-N-methyl-N’-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to downstream effects on cellular pathways. This inhibition can result in the suppression of cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2E)-3-{4-[(2,6-Dichlorobenzyl)oxy]-3-methoxyphenyl}-2-propenoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • (2E)-2-{4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzylidene}-N-methylhydrazinecarbothioamide

Uniqueness

The uniqueness of 6-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-N-methyl-N’-phenyl-1,3,5-triazine-2,4-diamine lies in its specific combination of functional groups and aromatic substituents. This structure imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C25H23Cl2N7O2

Molecular Weight

524.4 g/mol

IUPAC Name

2-N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-6-N-methyl-4-N-phenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C25H23Cl2N7O2/c1-28-23-31-24(30-19-6-4-3-5-7-19)33-25(32-23)34-29-14-16-8-11-21(22(12-16)35-2)36-15-17-9-10-18(26)13-20(17)27/h3-14H,15H2,1-2H3,(H3,28,30,31,32,33,34)/b29-14+

InChI Key

IDQYAEUZZYMURL-IPPBACCNSA-N

Isomeric SMILES

CNC1=NC(=NC(=N1)N/N=C/C2=CC(=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)OC)NC4=CC=CC=C4

Canonical SMILES

CNC1=NC(=NC(=N1)NN=CC2=CC(=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)OC)NC4=CC=CC=C4

Origin of Product

United States

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